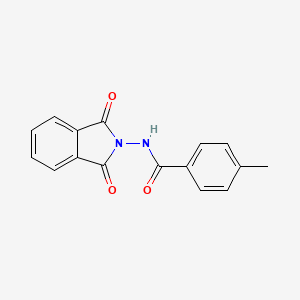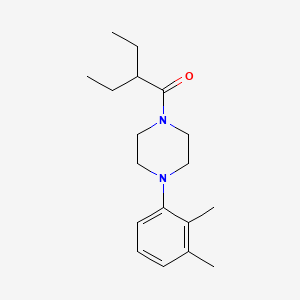
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The compound's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell wall and membrane.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole can induce DNA damage, increase reactive oxygen species (ROS) production, and decrease mitochondrial membrane potential in cancer cells. The compound's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell wall and membrane.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole in lab experiments is its high potency against cancer cells and pathogenic microorganisms. However, the compound's low solubility in water and limited bioavailability may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole. Some of these include:
1. Investigating the compound's potential use as a fluorescent probe for the detection of metal ions.
2. Optimizing the synthesis method to improve the yield and purity of the compound.
3. Developing novel formulations of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole to improve its solubility and bioavailability.
4. Studying the compound's mechanism of action in more detail to better understand its anticancer and antimicrobial activities.
5. Investigating the compound's potential use in combination therapy with other anticancer or antimicrobial agents.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 4-bromobenzohydrazide with 2-chlorobenzaldehyde in the presence of phosphorous oxychloride and triethylamine. Another method involves the reaction of 2-chlorobenzaldehyde with 4-bromo-1,2-phenylenediamine in the presence of acetic anhydride and phosphorous oxychloride. The yield of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The compound has also shown promising antimicrobial activity against several pathogenic bacteria and fungi. In addition, 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-(4-bromophenyl)-3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-12-7-5-10(6-8-12)15-18-14(19-20-15)9-11-3-1-2-4-13(11)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNYTPXVTBNNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)

![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)


![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)


![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)